molecular formula C21H15ClF3N3O4S2 B2728445 2-((4-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)-1-((4-methylphenyl)sulfonyl)-1-nitroethene CAS No. 1025676-91-8

2-((4-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)-1-((4-methylphenyl)sulfonyl)-1-nitroethene

Cat. No.: B2728445
CAS No.: 1025676-91-8
M. Wt: 529.93
InChI Key: SOCSUPZSXRBPDV-UNOMPAQXSA-N
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Description

2-((4-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)-1-((4-methylphenyl)sulfonyl)-1-nitroethene is a useful research compound. Its molecular formula is C21H15ClF3N3O4S2 and its molecular weight is 529.93. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)-1-((4-methylphenyl)sulfonyl)-1-nitroethene is a complex organic molecule with notable biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13ClF3N4S2
  • Molecular Weight : 402.84 g/mol
  • CAS Number : Not specified in the search results but can be derived from its components.

The compound features a trifluoromethyl group, a pyridine moiety, and a nitroethene structure, which are known to enhance biological activity through various mechanisms.

Synthesis

Recent studies have focused on synthesizing derivatives of compounds containing trifluoromethyl groups and sulfur functionalities. For instance, novel trifluoromethylpyridine amide derivatives were synthesized, demonstrating significant antibacterial and insecticidal activities. These derivatives often serve as precursors for more complex structures like the one .

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, and insecticidal properties. Here are key findings:

Antibacterial Activity

  • Mechanism of Action :
    • Compounds with similar structures have shown to inhibit bacterial growth by disrupting cell wall synthesis or protein function.
    • The presence of the sulfonyl and nitroethene groups enhances interaction with bacterial enzymes.
  • Case Studies :
    • In vitro studies demonstrated that related compounds exhibited higher antibacterial activities against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum when compared to standard treatments .
    • A specific derivative showed an inhibition rate of up to 67% against R. solanacearum, significantly outperforming commercial antibacterial agents .

Insecticidal Activity

  • Efficacy Against Pests :
    • The compound has been tested against agricultural pests like Plutella xylostella, showing promising insecticidal properties.
    • Comparative studies indicated that certain derivatives had higher efficacy than traditional insecticides at lower concentrations (e.g., 50 mg/L) with inhibition rates exceeding 60% .

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity. The structure-activity relationship indicated that modifications could lead to reduced toxicity while maintaining efficacy .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismInhibition Rate (%)Reference
AntibacterialR. solanacearum67
AntibacterialXoo64
InsecticidalP. xylostella63
ToxicityZebrafish embryosVariable

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(Z)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O4S2/c1-13-2-8-17(9-3-13)34(31,32)19(28(29)30)12-26-15-4-6-16(7-5-15)33-20-18(22)10-14(11-27-20)21(23,24)25/h2-12,26H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCSUPZSXRBPDV-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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